1-(2-fluorophenyl)pent-4-en-1-one
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Overview
Description
1-(2-Fluorophenyl)pent-4-en-1-one is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pent-4-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)pent-4-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with pent-4-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2-fluorophenyl)pent-4-en-1-ol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Fluorophenyl)pent-4-en-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)pent-4-en-1-one
- 1-(2-Bromophenyl)pent-4-en-1-one
- 1-(2-Methylphenyl)pent-4-en-1-one
Comparison: 1-(2-Fluorophenyl)pent-4-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
1338961-41-3 |
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Molecular Formula |
C11H11FO |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-(2-fluorophenyl)pent-4-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7H,1,3,8H2 |
InChI Key |
PZSDQSFUJAZWKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1=CC=CC=C1F |
Purity |
95 |
Origin of Product |
United States |
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